molecular formula C18H14N2O2 B3126839 2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one CAS No. 338392-05-5

2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Cat. No.: B3126839
CAS No.: 338392-05-5
M. Wt: 290.3 g/mol
InChI Key: PZDKEKWEFXPHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one” were not found in the search results .

Scientific Research Applications

Diuretic Properties and Hypertension Remedy

  • Diuretic Applications : A study found that 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a related compound, possesses strong diuretic properties, suggesting potential as a new remedy for hypertension. The study also identified two polymorphic modifications of this compound, which may have implications for its pharmaceutical applications (Shishkina et al., 2018).

Antitumor Activity

  • In vitro Antitumor Effects : Another study highlighted the synthesis and characterization of novel (R/S)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives. These compounds were screened for their antitumor activity against human neuroblastoma SK-N-SH and human lung carcinoma A549 cell lines, showing promising results in inhibiting tumor cell growth (Nagarapu et al., 2011).

Peripheral-Type Benzodiazepine Receptor Ligands

  • Benzodiazepine Receptor Interaction : A third study focused on the synthesis of derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, testing them as potential ligands for central and peripheral-type of benzodiazepine receptors. The results showed that most compounds had micromolar affinity for the peripheral type of benzodiazepine receptors (Anzini et al., 1992).

Mechanism of Action

The mechanism of action for “2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one” was not found in the search results .

Safety and Hazards

The safety and hazards associated with “2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one” were not found in the search results .

Properties

IUPAC Name

2-(4-methoxyphenyl)-3H-pyrrolo[3,4-b]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-22-14-8-6-13(7-9-14)20-11-17-15(18(20)21)10-12-4-2-3-5-16(12)19-17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDKEKWEFXPHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=NC4=CC=CC=C4C=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 2
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2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 3
2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 4
Reactant of Route 4
2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 5
2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 6
2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

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